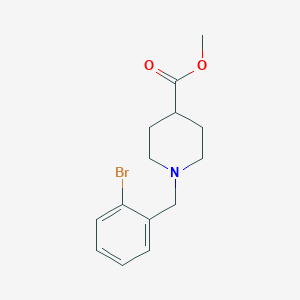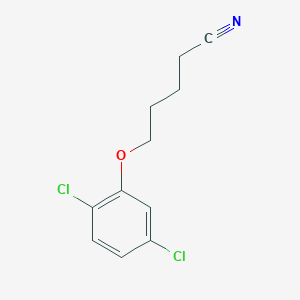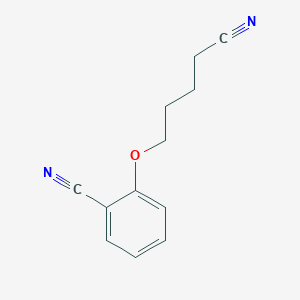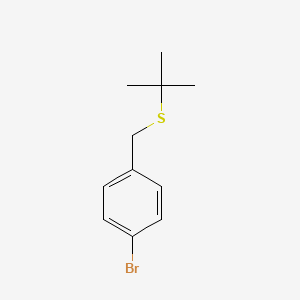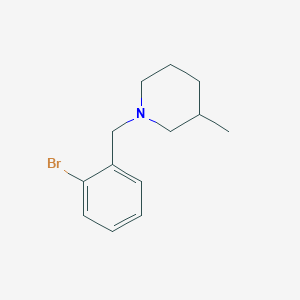
1-(2-Bromobenzyl)-3-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromobenzyl)-3-methylpiperidine is an organic compound that belongs to the class of piperidines, which are heterocyclic amines This compound is characterized by the presence of a bromobenzyl group attached to a piperidine ring, which is further substituted with a methyl group The molecular formula of this compound is C13H18BrN
准备方法
The synthesis of 1-(2-Bromobenzyl)-3-methylpiperidine typically involves the reaction of 2-bromobenzyl chloride with 3-methylpiperidine in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or dichloromethane. The general reaction scheme is as follows:
2-Bromobenzyl chloride+3-Methylpiperidine→this compound+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or column chromatography to obtain the desired product.
化学反应分析
1-(2-Bromobenzyl)-3-methylpiperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides. This reaction typically occurs under basic conditions.
Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom, forming 1-benzyl-3-methylpiperidine. This reaction can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate for nucleophilic substitution, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2-Bromobenzyl)-3-methylpiperidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system. Its structural features make it a potential candidate for the development of drugs with analgesic or antipsychotic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules
Biological Studies: The compound can be used in studies investigating the interaction of piperidine derivatives with biological targets, such as enzymes or receptors. This can provide insights into the mechanism of action of related drugs.
作用机制
The mechanism of action of 1-(2-Bromobenzyl)-3-methylpiperidine is not fully elucidated, but it is believed to interact with specific molecular targets in the body. The bromobenzyl group may facilitate binding to certain receptors or enzymes, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
1-(2-Bromobenzyl)-3-methylpiperidine can be compared with other piperidine derivatives, such as:
1-Benzylpiperidine: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Methylpiperidine:
2-Bromobenzylamine: Contains the bromobenzyl group but lacks the piperidine ring, which affects its overall structure and function.
The uniqueness of this compound lies in its combination of the bromobenzyl group and the piperidine ring, which imparts specific chemical and biological properties that are distinct from its analogs.
属性
IUPAC Name |
1-[(2-bromophenyl)methyl]-3-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-11-5-4-8-15(9-11)10-12-6-2-3-7-13(12)14/h2-3,6-7,11H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQXIRYYMZJHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-[(3-hydroxyphenyl)formamido]propanoate](/img/structure/B7857979.png)
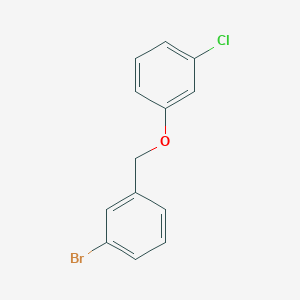
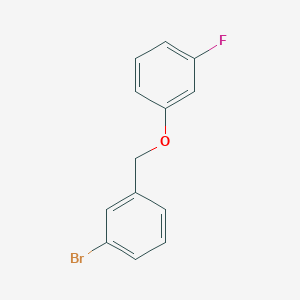
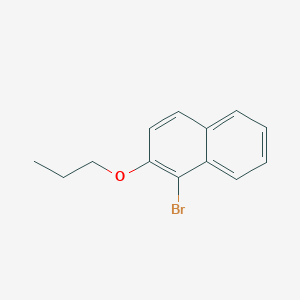
![1-[5-Bromo-2-(prop-2-en-1-yloxy)phenyl]ethan-1-one](/img/structure/B7858022.png)
![N-[(2-bromophenyl)methyl]-N-methylaniline](/img/structure/B7858032.png)
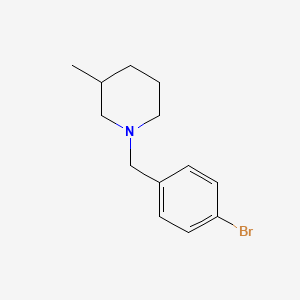
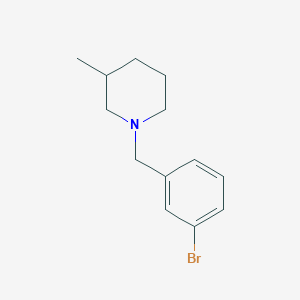
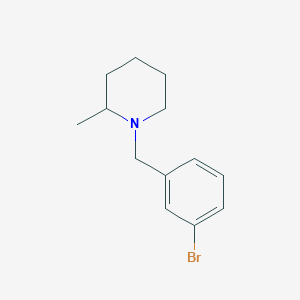
![Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7858056.png)
